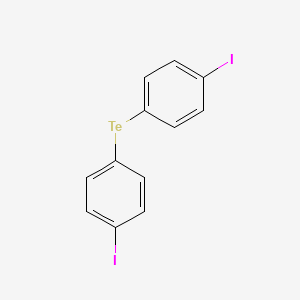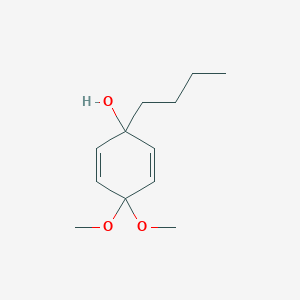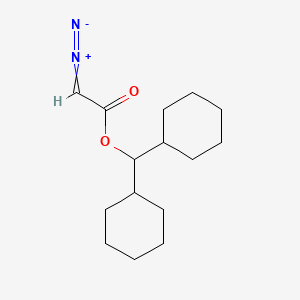![molecular formula C15H15F17O4SSi B14275861 S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate CAS No. 138111-73-6](/img/structure/B14275861.png)
S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate: is a specialized organosilicon compound that combines the properties of silanes and fluorinated compounds. This compound is known for its unique chemical structure, which imparts it with distinct properties such as hydrophobicity, chemical resistance, and the ability to form strong bonds with various substrates. It is widely used in surface modification, coatings, and as a coupling agent in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate typically involves the reaction of 3-(Trimethoxysilyl)propyl mercaptan with heptadecafluorononanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
3-(Trimethoxysilyl)propyl mercaptan+Heptadecafluorononanoyl chloride→S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trimethoxysilyl group.
Hydrolysis: In the presence of moisture, the trimethoxysilyl groups can hydrolyze to form silanols, which can further condense to form siloxane bonds.
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under mild conditions.
Hydrolysis: Water or aqueous solutions can induce hydrolysis.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted products can be formed.
Hydrolysis Products: Silanols and siloxanes.
Oxidation Products: Sulfoxides and sulfones.
Applications De Recherche Scientifique
Chemistry:
Surface Modification: Used to modify surfaces to impart hydrophobicity and chemical resistance.
Coupling Agent: Acts as a coupling agent to improve adhesion between organic and inorganic materials.
Biology:
Biocompatible Coatings: Used in the development of biocompatible coatings for medical devices.
Medicine:
Drug Delivery Systems: Utilized in the design of drug delivery systems due to its ability to form stable bonds with various substrates.
Industry:
Coatings: Applied in industrial coatings to provide chemical resistance and durability.
Adhesives: Used in adhesives to enhance bonding strength.
Mécanisme D'action
The mechanism of action of S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate involves the formation of strong covalent bonds with substrates through its trimethoxysilyl groups. Upon hydrolysis, these groups form silanols, which can further condense to form siloxane bonds, creating a durable and chemically resistant layer. The fluorinated tail imparts hydrophobicity and chemical resistance, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
- 3-(Trimethoxysilyl)propyl methacrylate
- (3-Glycidyloxypropyl)trimethoxysilane
- 3-(Trimethoxysilyl)propyl acrylate
Comparison:
- Hydrophobicity: S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate has superior hydrophobicity due to its fluorinated tail compared to other similar compounds.
- Chemical Resistance: The presence of fluorine atoms provides enhanced
Propriétés
Numéro CAS |
138111-73-6 |
|---|---|
Formule moléculaire |
C15H15F17O4SSi |
Poids moléculaire |
642.4 g/mol |
Nom IUPAC |
S-(3-trimethoxysilylpropyl) 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanethioate |
InChI |
InChI=1S/C15H15F17O4SSi/c1-34-38(35-2,36-3)6-4-5-37-7(33)8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h4-6H2,1-3H3 |
Clé InChI |
NZFSHPRQMAMRSV-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCSC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)
![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)


![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)




![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)

